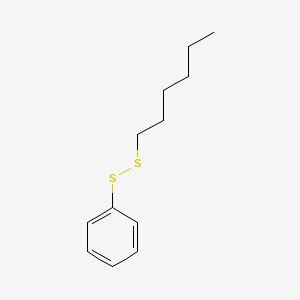
(Hexyldisulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexyldisulfanyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a hexyldisulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Hexyldisulfanyl)benzene typically involves the reaction of benzene with hexyl disulfide under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with hexyl disulfide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to enhance the reaction rate and yield while minimizing the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (Hexyldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert this compound to thiols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents.
Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids (FeCl3, AlCl3).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
(Hexyldisulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Hexyldisulfanyl)benzene involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Hexylbenzene: Similar structure but lacks the disulfide bond, resulting in different chemical reactivity and applications.
Diphenyl disulfide: Contains two benzene rings connected by a disulfide bond, differing in molecular size and properties.
Thiophenol: Contains a thiol group attached to a benzene ring, differing in sulfur oxidation state and reactivity.
Uniqueness: (Hexyldisulfanyl)benzene is unique due to the presence of both a benzene ring and a hexyldisulfanyl group, providing a combination of aromatic stability and sulfur reactivity. This dual functionality makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
112549-16-3 |
|---|---|
Formule moléculaire |
C12H18S2 |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
(hexyldisulfanyl)benzene |
InChI |
InChI=1S/C12H18S2/c1-2-3-4-8-11-13-14-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |
Clé InChI |
AANXUHFJGZSOKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


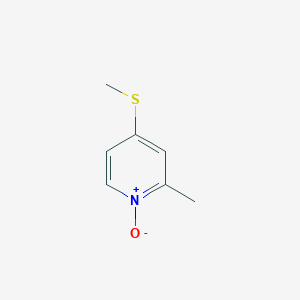

![{[(Butylsulfanyl)methyl]sulfanyl}benzene](/img/structure/B14316688.png)
![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
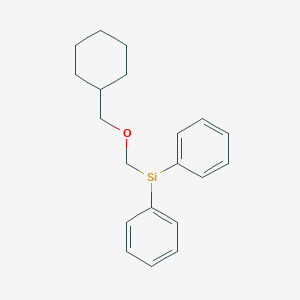
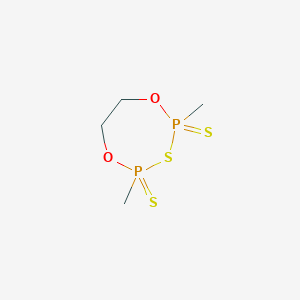
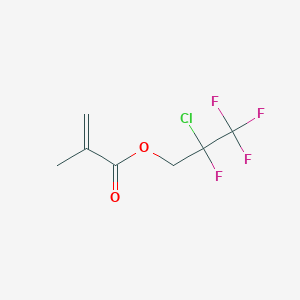

![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
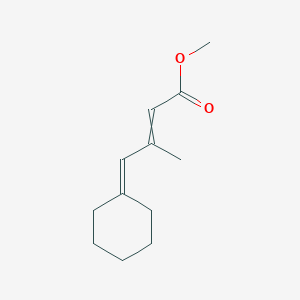
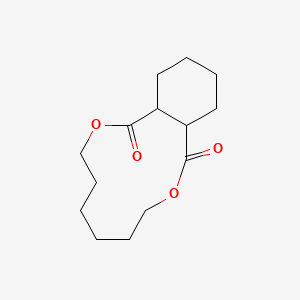
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)

